URIDINE, 2'-P-TOLUENESULFONATE
Description
Significance of Modified Nucleosides in Nucleic Acid Chemistry
Modified nucleosides are central to the field of nucleic acid chemistry, enabling the synthesis of oligonucleotides with enhanced stability, specific binding properties, and novel functionalities. biosynth.com These synthetic analogs of the natural building blocks of DNA and RNA are instrumental in a wide array of applications, from diagnostics to therapeutics. The introduction of chemical modifications can alter the physical, chemical, and biological characteristics of the resulting nucleic acid molecules. ontosight.ai
Naturally occurring modified nucleosides are found in various types of RNA, such as transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where they play crucial roles in processes like RNA folding, stability, and decoding. nih.govmdpi.com Inspired by nature, chemists have developed a vast library of synthetic nucleoside analogs to investigate and modulate these functions. These modifications can range from simple alterations of the nucleobase or the sugar moiety to the attachment of complex functional groups. biosynth.com For instance, modified nucleosides are critical for the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, which are all promising therapeutic modalities. ontosight.ai
Role of Sulfonate Esters in Organic Synthesis of Biomolecules
Sulfonate esters, such as the p-toluenesulfonate (tosylate) group found in Uridine (B1682114), 2'-p-toluenesulfonate, are highly valuable functional groups in the organic synthesis of biomolecules. wikipedia.orgfiveable.me Their utility stems from the fact that the sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. wikipedia.org This property is particularly advantageous in the synthesis of complex molecules where specific and controlled bond formation is required. eurjchem.com
In the context of biomolecule synthesis, sulfonate esters are employed to activate hydroxyl groups for subsequent chemical transformations. wikipedia.org For example, the tosylation of a hydroxyl group on a sugar or nucleoside renders it susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups. jst.go.jp This strategy is fundamental in creating modified nucleosides and, by extension, in the assembly of modified oligonucleotides. acs.org The stability of sulfonate esters under many reaction conditions, coupled with their predictable reactivity, makes them indispensable tools for the synthetic chemist. wikipedia.orgfiveable.me
Historical Context of Uridine Modification Strategies
The chemical modification of uridine has a rich history, driven by the desire to understand the structure and function of RNA and to develop new therapeutic agents. Early strategies focused on simple modifications of the uracil (B121893) base and the ribose sugar to probe their roles in base pairing and enzymatic recognition. Over the years, the sophistication of these strategies has grown immensely, leading to the development of a diverse array of uridine derivatives with tailored properties.
The development of methods to selectively modify the 2'-hydroxyl group of ribonucleosides, such as uridine, has been a particularly important area of research. The 2'-hydroxyl group plays a critical role in the structure and function of RNA, and its selective modification is essential for the synthesis of RNA analogs. The introduction of the p-toluenesulfonate group at the 2'-position of uridine represents a key advancement in this area. This modification serves as a protecting group, allowing for chemical manipulations at other positions of the nucleoside, and also as a reactive handle for introducing other functionalities. ontosight.ai The synthesis of compounds like 2',3'-O-isopropylidene-5'-O-tosyluridine further illustrates the strategic use of protecting groups to achieve specific modifications. researchgate.netmostwiedzy.pl These historical developments in uridine modification have paved the way for the creation of novel research tools and potential therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8S/c1-9-2-4-10(5-3-9)27(23,24)26-14-13(21)11(8-19)25-15(14)18-7-6-12(20)17-16(18)22/h2-7,11,13-15,19,21H,8H2,1H3,(H,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFVTNUPTXPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms Involving Uridine, 2 P Toluenesulfonate
Nucleophilic Substitution Reactions at the 2'-Position
The 2'-tosylate group is readily displaced by a wide range of nucleophiles, making nucleophilic substitution a cornerstone of its chemistry. The specific mechanism of these substitution reactions, whether unimolecular (SN1) or bimolecular (SN2), is dictated by several factors including the nature of the nucleophile, the solvent, and the potential for neighboring group participation.
The reactivity of the 2'-tosylate of uridine (B1682114) is governed by the principles of nucleophilic substitution reactions. The primary distinction lies in the timing of the bond-breaking and bond-making steps.
An SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic 2'-carbon at the same time as the tosylate leaving group departs. libretexts.org This concerted mechanism is characterized by a second-order rate law, where the reaction rate is dependent on the concentrations of both the uridine, 2'-P-toluenesulfonate and the nucleophile. organic-chemistry.org For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.org
In contrast, an SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the departure of the tosylate leaving group to form a planar carbocation intermediate at the 2'-position. organic-chemistry.org This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate. organic-chemistry.org
In the context of this compound, the secondary nature of the 2'-carbon means that both SN1 and SN2 pathways are theoretically possible. However, the reaction pathway is significantly influenced by neighboring group participation (NGP). The adjacent 2-carbonyl group of the uracil (B121893) base can act as an internal nucleophile, attacking the 2'-position to form a cyclic intermediate. wikipedia.org This participation can accelerate the reaction rate and influence the stereochemical outcome. wikipedia.org The formation of this intermediate, an O2,2'-cyclouridine derivative, proceeds through an initial intramolecular SN2-like attack. Subsequent attack by an external nucleophile on this intermediate, which is also an SN2-type reaction, dictates the final product.
| Mechanism | Rate Law | Key Features | Stereochemistry |
| SN1 | Rate = k[Substrate] | Two-step, carbocation intermediate | Racemization |
| SN2 | Rate = k[Substrate][Nucleophile] | One-step, concerted | Inversion of configuration |
The stereochemistry of the product resulting from a nucleophilic substitution at the 2'-position is a direct consequence of the reaction mechanism.
A pure SN2 reaction , involving a backside attack by the nucleophile, leads to a complete inversion of configuration at the chiral 2'-carbon. masterorganicchemistry.com If the starting material has an 'R' configuration at the 2'-position, the product will have an 'S' configuration, and vice versa. This stereospecific outcome is a hallmark of the SN2 mechanism. masterorganicchemistry.com
Conversely, a pure SN1 reaction would result in a racemic mixture of products. The planar carbocation intermediate formed after the departure of the tosylate group can be attacked by the nucleophile from either face with equal probability, leading to both retention and inversion of the original stereochemistry. organic-chemistry.org
Reductive Cleavage and Desulfonylation Reactions
Reductive cleavage provides a method for the removal of the tosyl group, regenerating the hydroxyl functionality. This is a crucial step in synthetic pathways where the tosylate is used as a protecting group.
Sodium naphthalenide is a potent reducing agent that can be effectively used for the O-detosylation of uridine derivatives. This reagent efficiently removes 2'-, 3'-, and 5'-O-tosyl groups from the sugar moiety of nucleosides. The reaction involves the transfer of an electron from the sodium naphthalenide radical anion to the tosyl group, leading to the cleavage of the carbon-oxygen bond. This makes the p-toluenesulfonyl group a viable option as a hydroxyl protecting group in nucleoside chemistry, as it can be removed under specific reductive conditions.
While sodium naphthalenide is effective for detosylation, its application with uridine derivatives can lead to the formation of byproducts. Experiments have shown that the treatment of O-tosyl derivatives of uridine with sodium naphthalenide consistently results in byproducts that are not easily separable from the desired uridine product. Careful treatment of 2'-O-tosyluridine with sodium naphthalenide at low temperatures can yield uridine, but it is often contaminated with byproducts. Spectroscopic analysis, including 1H NMR and HRMS, has indicated the presence of 5,6-dihydrouracil derivatives as contaminants. The likely mechanism for the formation of these byproducts is an electron transfer from the sodium naphthalenide to the uracil ring, leading to the reduction of the 5,6-double bond.
Reactivity of the Uridine Base Moiety in the Presence of Tosylate
The presence of a tosylate group at the 2'-position can significantly influence the reactivity of the uracil base. The primary mode of this influence is through intramolecular reactions, where the uracil base itself acts as a nucleophile.
The proximity of the uracil base to the electrophilic 2'-carbon, facilitated by the flexibility of the glycosidic bond, allows for intramolecular cyclization. The oxygen atom at the C2 position of the uracil ring can act as an internal nucleophile, attacking the 2'-carbon and displacing the tosylate leaving group. This results in the formation of a new covalent bond between the base and the sugar, creating a bicyclic structure known as an O2,2'-anhydrouridine or O2,2'-cyclouridine.
Reaction of N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) with Uridine Nucleobase
N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) is a carbodiimide (B86325) reagent that selectively reacts with the uridine nucleobase. researchgate.net The carbodiimide group of CMCT targets the imide (-NH) group at the N3 position of the uracil base. researchgate.netnih.gov This reaction, known as N-acylation, results in the formation of a bulky adduct. nih.gov
This specific modification at the N3 position of uridine is a cornerstone of techniques used to study RNA structure and function. nih.gov While CMCT also reacts with the N1 position of guanosine (B1672433), the modification on uridine is of particular interest. researchgate.net The adduct formed on uridine can be selectively removed under mild alkaline conditions, a property that is exploited in experimental protocols to differentiate it from modifications on other nucleobases like pseudouridine (B1679824). nih.govresearchgate.net In the case of pseudouridine, CMCT reacts at both the N1 and N3 positions, but alkaline treatment only cleaves the N1-adduct, leaving the N3 modification intact. nih.govnih.gov This differential reactivity allows researchers to pinpoint the location of pseudouridine residues in RNA sequences. nih.govresearchgate.net
Table 1: Reactivity of CMCT with Uridine and Related Nucleosides
| Nucleoside | Reactive Position(s) | Stability of Adduct to Alkaline Treatment |
| Uridine | N3 | Labile |
| Pseudouridine | N1 and N3 | N3 adduct is stable |
| Guanosine | N1 | Labile |
Challenges in Tosylation at Other Positions of Uridine (e.g., C4 of the Pyrimidine (B1678525) Ring)
While tosylation is a common strategy to activate hydroxyl groups for nucleophilic substitution, achieving selective tosylation at positions other than the ribose hydroxyls in uridine presents significant challenges. Specifically, tosylation of the C4 position of the pyrimidine ring is notably difficult to achieve directly. researchgate.net
The C4 position is part of an amide-like system within the uracil ring, making the oxygen atom at this position significantly less nucleophilic than the hydroxyl groups of the ribose moiety. Standard tosylation conditions, such as using p-toluenesulfonyl chloride (TsCl) in the presence of bases like pyridine (B92270), DMAP, or DIPEA, are generally ineffective for modifying the C4 position, even when the ribose hydroxyls are protected. researchgate.net Attempts to force the reaction with more reactive reagents like mesyl chloride (MsCl) have also proven unsuccessful. researchgate.net
The primary challenge lies in the electronic nature of the C4 oxygen. It is part of a conjugated system, and its lone pair electrons are delocalized within the pyrimidine ring, reducing its availability for reaction with electrophiles like TsCl. Harsh reaction conditions that might promote the reaction are often incompatible with the stability of the nucleoside itself, potentially leading to the cleavage of the glycosidic bond or other undesired side reactions. researchgate.net These inherent structural and electronic properties of the uracil ring make the selective tosylation of the C4 position a non-trivial synthetic problem.
Intramolecular Reactions and Cyclonucleoside Formation Potential
Uridine derivatives, including those with a tosylate group at the 2'-position of the ribose sugar, possess the potential to undergo intramolecular reactions, leading to the formation of cyclonucleosides. researchgate.netnih.gov Cyclonucleosides are conformationally constrained analogues of nucleosides where an additional covalent bond exists between the sugar and the base moiety. researchgate.net
The formation of a 2,2'-O-cyclouridine is a classic example of such an intramolecular reaction. In this process, the oxygen atom at the C2 position of the uracil base acts as an internal nucleophile, attacking the C2' position of the ribose. This reaction is typically facilitated by making the C2' position electrophilic, for instance, by introducing a good leaving group like a tosylate. The reaction proceeds through an intramolecular nucleophilic substitution mechanism.
The formation of cyclonucleosides can also be influenced by reaction conditions. For instance, the formation of an O-cyclonucleoside involving the C6 position of the uracil base and the 5'-hydroxyl group has been observed under acidic conditions, requiring the protonation of the uracil base as a prerequisite for cyclization. acs.org
These cyclonucleosides are not just chemical curiosities; they serve as important synthetic intermediates for the preparation of various modified nucleosides. researchgate.netnih.gov The rigid structure of cyclonucleosides allows for stereocontrolled modifications of the sugar moiety. For example, the opening of the anhydro bridge in 2,2'-O-cyclouridine by various nucleophiles can lead to the stereospecific introduction of substituents at the 2'-position, which is a common strategy in the synthesis of antiviral and antisense oligonucleotides. nih.gov
Uridine, 2 P Toluenesulfonate As a Synthetic Intermediate in Nucleoside and Oligonucleotide Chemistry
Precursor for Modified Nucleosides
The reactivity of the 2'-O-tosyl group makes this uridine (B1682114) derivative a versatile precursor for a wide range of modified nucleosides. By carefully selecting the nucleophile and reaction conditions, chemists can synthesize analogues with altered biological properties, such as increased metabolic stability or enhanced binding affinity to target RNA sequences.
Uridine, 2'-P-Toluenesulfonate is a key intermediate in the synthesis of 2'-Deoxy-2'-Fluorouridine, a significant modified nucleoside used in the development of antiviral and anticancer agents. uspto.govmedchemexpress.com The synthetic strategy leverages the tosyl group's ability to facilitate an intramolecular cyclization, followed by a ring-opening reaction with a fluoride (B91410) source.
The process begins with the protection of the 5'-hydroxyl group of uridine, typically with a trityl group. uspto.gov The subsequent reaction with p-toluenesulfonyl chloride in pyridine (B92270) selectively installs the tosyl group at the 2'-position, yielding the 5'-O-Trityl-2'-O-tosyluridine intermediate. uspto.gov Heating this intermediate with sodium benzoate (B1203000) promotes an intramolecular SN2 reaction, where the 2-keto oxygen of the uracil (B121893) base attacks the 2'-carbon, displacing the tosylate and forming a stable 2,2'-anhydro nucleoside. uspto.gov This anhydro intermediate is then treated with anhydrous hydrogen fluoride, which attacks the 2'-position, opening the anhydro ring and installing the fluorine atom with inversion of stereochemistry to yield 2'-Deoxy-2'-Fluorouridine. uspto.govnih.gov
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| Tosylation | 5'-O-Trityluridine | p-Toluenesulfonyl chloride, Pyridine | 5'-O-Trityl-2'-O-tosyluridine | 48% |
| Cyclization | 5'-O-Trityl-2'-O-tosyluridine | Sodium benzoate, Acetamide, 100-110°C | 2,2'-Anhydro-5'-O-trityluridine | 55% |
| Fluorination | 2,2'-Anhydro-l-(β-D-arabinofuranosyl)-uracil | Anhydrous Hydrogen Fluoride, Dioxane, 100-110°C | 2'-Deoxy-2'-fluorouridine | 40-50% |
While not always a direct precursor, this compound plays an indirect but crucial role in the synthesis of 2'-Methylseleno-modified nucleosides, which are valuable for X-ray crystallography of RNA. nih.govnih.gov The synthesis of the 2'-methylseleno uridine phosphoramidite (B1245037) building block often proceeds through a 2,2'-anhydrouridine (B559692) intermediate. researchgate.net
As established in the synthesis of fluoro-derivatives, 2'-O-tosyluridine is an excellent precursor for forming this 2,2'-anhydrouridine intermediate via intramolecular cyclization. uspto.gov Once formed, this anhydro nucleoside can be subjected to ring-opening by a selenium-based nucleophile. For instance, reaction with sodium borohydride (B1222165) and dimethyl diselenide introduces the methylseleno group at the 2'-position of the ribose sugar. researchgate.net After the introduction of the 2'-methylseleno group, the modified nucleoside undergoes further protection and phosphitylation to become a phosphoramidite building block, ready for incorporation into oligonucleotides using automated solid-phase synthesis. nih.govresearchgate.net
The conversion of a hydroxyl group into an azido (B1232118) group is a fundamental transformation in nucleoside chemistry, often accomplished via a sulfonate ester intermediate. Although the primary focus of this article is the 2'-tosyl derivative, the synthesis of 5'-azido-5'-deoxyribonucleosides from 5'-O-tosyl precursors perfectly illustrates the utility of the tosyl group as a leaving group in SN2 reactions. This same principle applies to the 2'-position.
The synthesis begins with the selective tosylation of the 5'-hydroxyl group of a protected nucleoside, such as 5-Trifluoromethyl-2'-deoxyuridine, using p-toluenesulfonyl chloride in pyridine. nih.gov The resulting 5'-O-tosyl derivative is then treated with an azide (B81097) salt, typically lithium azide or sodium azide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The azide anion acts as a nucleophile, attacking the 5'-carbon and displacing the tosylate group to yield the desired 5'-azido-5'-deoxynucleoside. nih.gov
| Step | Starting Material | Reagents | Conditions | Product |
|---|---|---|---|---|
| Tosylation | 5-Trifluoromethyl-2'-deoxyuridine | p-Toluenesulfonyl chloride | Dry pyridine, 3°C | 5-Trifluoromethyl-5'-O-(p-tolylsulfonyl)-2'-deoxyuridine |
| Azidation | 5-Trifluoromethyl-5'-O-(p-tolylsulfonyl)-2'-deoxyuridine | Lithium azide | N,N-Dimethylformamide, 85-90°C, 2 h | 5-Trifluoromethyl-5'-azido-2',5'-dideoxyuridine |
The synthesis of 2'-keto uridine derivatives typically involves the direct oxidation of the 2'-hydroxyl group of a suitably protected uridine precursor. The literature on this modification does not commonly describe a pathway where this compound functions as an intermediate. The presence of a tosyl group at the 2'-position makes it a leaving group for substitution or elimination reactions rather than a participant in an oxidation reaction at the same carbon center. Therefore, its role as an intermediate in the formation of 2'-keto uridine derivatives is not established.
Bisphosphonates are a class of compounds known for their applications in bone-related diseases. mdpi.com The synthesis of nucleoside analogues containing phosphonate (B1237965) or bisphosphonate moieties is an active area of research. nih.govrsc.orgsci-hub.se These syntheses often involve either building the sugar-phosphonate backbone first before attaching the nucleobase or modifying the 5'-hydroxyl group of a pre-existing nucleoside. A direct synthetic route using this compound as an intermediate to create uridine bisphosphonate analogues is not prominently featured in the chemical literature. In principle, the 2'-tosylate could serve as a site for nucleophilic attack by a phosphonate-containing species, but this specific application is not widely documented.
Building Block for Oligonucleotide Synthesis
In the context of solid-phase oligonucleotide synthesis, the term "building block" typically refers to a nucleoside phosphoramidite, which is the monomer unit added in each cycle of chain elongation. youtube.com this compound itself is not used directly as a building block in automated oligonucleotide synthesis. The 2'-O-tosyl group is a highly reactive leaving group, which would be unstable to the conditions of the synthesis cycle, particularly the basic conditions used during coupling and deprotection steps. uspto.gov Its presence would likely lead to undesired side reactions, such as the formation of 2,2'-anhydro intermediates and subsequent chain cleavage. uspto.gov
However, the critical importance of 2'-O-tosyluridine lies in its role as a synthetic intermediate for producing the actual modified building blocks. As detailed previously, it is a precursor for creating nucleosides with specific 2'-modifications, such as 2'-fluoro or 2'-methylseleno groups. uspto.govresearchgate.net Once these modifications are installed, the resulting nucleoside is converted into a stable 2'-protected phosphoramidite. This stable phosphoramidite is then used as the building block for the site-specific incorporation of the modified uridine into an RNA or DNA oligonucleotide chain. nih.govnih.govmetkinenchemistry.com Therefore, this compound is a foundational precursor for the synthesis of a variety of chemically modified oligonucleotide building blocks essential for therapeutic and diagnostic applications.
Incorporation into Oligoribonucleotides via Solid-Phase Approaches
The solid-phase synthesis of RNA oligonucleotides relies on the sequential addition of protected phosphoramidite monomers to a growing chain attached to a solid support. nih.govnih.gov The 2'-hydroxyl group of the ribose must be protected throughout the synthesis to prevent unwanted side reactions and isomerization. atdbio.com While various protecting groups are employed, the use of 2'-O-tosyluridine as a precursor allows for the introduction of modifications at specific sites.
An improved method for the chemical synthesis of RNA utilizes a 2'-O-(1,1-dioxo-1λ(6)-thiomorpholine-4-carbothioate) protecting group, which simplifies the deprotection process to a single step. researchgate.net This streamlined approach is compatible with standard heterobase protection and demonstrates that RNA synthesis can be as robust as DNA synthesis. researchgate.net The choice of the 2'-hydroxyl protecting group is critical, as bulky groups can reduce coupling efficiency due to steric hindrance. atdbio.com The tert-butyldimethylsilyl (TBS) group is a common choice for 2'-OH protection, though its introduction is not regiospecific and requires careful purification. atdbio.com
The following table summarizes different 2'-hydroxyl protecting groups used in solid-phase RNA synthesis:
| Protecting Group | Abbreviation | Key Features |
| tert-butyldimethylsilyl | TBS/TBDMS | Commonly used, but can cause steric hindrance and requires careful purification of the phosphoramidite monomer. atdbio.com |
| 2-O-Triisopropylsilyloxymethyl | TOM | A modification of the TBS group that overcomes steric hindrance issues during coupling. atdbio.com |
| 5'-silyl-2'-acetoxy ethyl orthoester | 2'-ACE | Allows for faster coupling rates, higher yields, and greater purity, enabling the synthesis of long RNA sequences. technologynetworks.com |
| 2'-O-(1,1-dioxo-1λ(6)-thiomorpholine-4-carbothioate) | 2'-O-TC | Enables a single-step deprotection, simplifying the overall synthesis process. researchgate.net |
Strategies for Introducing Functional Groups onto RNA using 2'-O-Aryluridine Derivatives
2'-O-Aryluridine derivatives serve as valuable precursors for the post-synthetic functionalization of RNA. acs.org The synthesis of these derivatives can be achieved through microwave-mediated ring-opening reactions of 2,2'-anhydrouridine with various aryl alcohols. acs.org This method allows for the introduction of a diverse range of aromatic substituents at the 2'-hydroxyl group of uridine. acs.org
These 2'-O-aryl-modified uridines can be incorporated into oligoribonucleotides, and the aryl groups can serve as handles for further chemical modifications. For instance, halogenated aryl groups can be used in Buchwald-Hartwig reactions to introduce a variety of functional groups. acs.org Furthermore, the presence of amino groups on the aromatic rings provides a site for attaching fluorescent molecules. acs.org The introduction of functional groups via acylation of the 2'-OH group is another powerful strategy for modifying both synthetic and transcribed RNAs. nih.gov
A universal on-column strategy for the 2' functionalization of RNA involves the use of two orthogonal 2'-O-protecting groups, such as 2'-O-thiomorpholine-carbothioate (TC) as a "permanent" group and 2'-O-tert-butyl(dimethyl)silyl (tBDMS) as a "temporary" group. mdpi.com This allows for selective deprotection of the 2'-hydroxyl group on the solid support, followed by postsynthetic functionalization. mdpi.com
Derivatization Strategies for Expanding Nucleoside Analogue Libraries
The ability to modify the uridine scaffold is crucial for the development of novel nucleoside analogues with potential therapeutic applications. This compound is a key starting material for these derivatization strategies, enabling the creation of libraries of compounds for biological screening.
Chemical Tagging and Labeling Methods for Uridine Modifications
The detection and quantification of modified nucleosides in RNA are essential for understanding their biological roles. Chemical labeling strategies that introduce an easily ionizable functional group can significantly improve the detection sensitivity of uridine modifications by mass spectrometry. rsc.org
One such method involves the use of N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT). rsc.orgresearchgate.netrsc.org CMCT selectively reacts with the N3 position of the uracil base, introducing a permanently positively charged quaternary ammonium (B1175870) group. rsc.orgnih.gov This labeling can increase the detection sensitivities of uridine modifications by up to 1408-fold. rsc.orgnih.govnih.gov This method has been successfully used to identify the existence of 5-methyluridine (B1664183) (m5U) in the mRNA of mammalian cells. rsc.orgnih.gov
The table below details the enhancement in detection sensitivity for various uridine modifications upon CMCT labeling:
| Uridine Modification | Fold Increase in Sensitivity |
| Pseudouridine (B1679824) (Ψ) | 6-1408 |
| 1-methylpseudouridine (m1Ψ) | Data not specified |
| 6-methyluridine (m6U) | Data not specified |
| 5-hydroxymethyluridine (hm5U) | Data not specified |
| 5-methoxyuridine (mo5U) | Data not specified |
| 5-methoxycarbonylmethyluridine (mcm5U) | Data not specified |
| 5-methyluridine (m5U) | up to 1408 |
Data compiled from multiple sources indicating a range of sensitivity enhancements. rsc.orgnih.gov
Another approach for labeling uridine involves stable isotope labeling. For instance, using uridine-5,6-D2 in cell culture allows for the mass spectrometry-based determination of pseudouridine (Ψ) in RNA, as the modification process involves the exchange of the deuterium (B1214612) at position 5 with a hydrogen atom. acs.org
Synthesis of Double-Headed Nucleosides
Double-headed nucleosides, which contain two nucleobases, are intriguing molecules with applications in studying nucleic acid secondary structures and as potential antimicrobial agents. researchgate.netresearchgate.netnih.gov Uridine is a common starting material for the synthesis of these complex structures. beilstein-journals.orgnih.gov
Several synthetic strategies have been developed to create double-headed nucleosides. One approach involves starting with uridine and introducing a second nucleobase at the 2'-position of the ribose sugar. beilstein-journals.org For example, 2'-deoxy-2'-(thymine-1-yl)ethyluridine has been synthesized from a 2-allyl-2-deoxyuridine precursor. beilstein-journals.org In another example, 2'-uracil-1-yl and 2'-thymin-1-yl derivatives of 2'-deoxythymidine were synthesized from uridine by first introducing an azide group at the C-2' position, followed by reduction to an amine and subsequent coupling with the second nucleobase. beilstein-journals.orgnih.gov
These synthetic methodologies have enabled the creation of a variety of double-headed nucleosides with different nucleobase combinations and linker types. researchgate.net The resulting molecules have been incorporated into oligonucleotides to study their effects on duplex stability and the formation of secondary structures like three-way junctions. beilstein-journals.orgnih.gov
Structural Characterization and Analysis of Uridine, 2 P Toluenesulfonate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides invaluable information on the molecular structure, conformation, and electronic properties of Uridine (B1682114), 2'-P-Toluenesulfonate in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure of molecules in solution. For uridine derivatives, ¹H and ¹³C NMR, along with two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for analyzing the conformation of the ribose ring and the orientation of the nucleobase. nih.govmdpi.com
The conformation of the five-membered ribose ring is not planar and exists in a dynamic equilibrium between two primary puckered forms: C3'-endo (North) and C2'-endo (South). The coupling constants between the ribose protons (e.g., J(H1'-H2')) are highly sensitive to this pucker. A larger J(H1'-H2') value is typically associated with a South conformation, while a smaller value suggests a North conformation. nih.gov In Uridine, 2'-P-Toluenesulfonate, the bulky tosyl group at the 2' position significantly influences this equilibrium, often favoring a specific conformation.
Furthermore, NMR can determine the orientation of the uracil (B121893) base relative to the sugar, which can be either syn or anti. The anti conformation is generally preferred for pyrimidine (B1678525) nucleosides. NOESY experiments, which detect through-space proximity between protons, can confirm this by showing correlations between the H6 proton of the uracil base and the protons of the ribose ring. nih.gov
| Parameter | Significance for this compound | Typical Data Range/Observation |
|---|---|---|
| ¹H Chemical Shifts (δ) | Provides information on the electronic environment of each proton. The tosyl group causes downfield shifts for nearby protons (H2'). | Anomeric proton (H1'): 5.8-6.2 ppm; Aromatic tosyl protons: 7.4-7.9 ppm. |
| ³J(H,H) Coupling Constants | Defines the dihedral angles between protons, which is used to determine the ribose ring pucker. researchgate.net | J(H1'-H2') values help distinguish between North and South sugar conformations. |
| NOESY Correlations | Indicates spatial proximity between protons, confirming the glycosidic bond orientation (syn vs. anti). | Correlation between base H6 and sugar H1' protons indicates an anti conformation. |
Mass spectrometry (MS) is an indispensable analytical tool for confirming the molecular weight and identifying modifications of nucleosides with high sensitivity and accuracy. acs.org Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed.
For this compound, mass spectrometry first confirms the successful addition of the tosyl group by identifying the correct mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The high-resolution mass measurement provides the elemental composition, distinguishing the target compound from other potential byproducts.
Tandem MS (MS/MS) analysis involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would include the cleavage of the glycosidic bond (releasing the uracil base) and the loss of the p-toluenesulfonate group. rsc.orgrsc.org This data is crucial for unequivocally identifying the compound in complex reaction mixtures.
| Analysis | Purpose | Expected Observation for this compound |
|---|---|---|
| Full Scan MS | Determine the molecular weight of the parent compound. | Detection of the molecular ion corresponding to the exact mass of the molecule (e.g., [C₁₆H₁₈N₂O₈S + H]⁺). |
| High-Resolution MS | Confirm the elemental composition. | Mass measurement with high accuracy (<5 ppm error). |
| Tandem MS (MS/MS) | Structural confirmation through characteristic fragmentation. | Fragment ions corresponding to the loss of the tosyl group and/or the uracil base. bohrium.comacs.org |
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light by optically active substances. libretexts.org Since the ribose sugar in uridine contains multiple chiral centers, CD spectroscopy is highly sensitive to its absolute configuration and conformation.
| Spectral Feature | Structural Correlation | Application to this compound |
|---|---|---|
| Cotton Effect Sign | Related to the absolute configuration of chiral centers and the overall molecular asymmetry. chiralabsxl.com | Confirms the D-ribose configuration is maintained after tosylation. |
| Band Position (λmax) | Corresponds to the electronic transitions of the uracil chromophore. | Typically observed in the far-UV region (200-300 nm). |
| Band Intensity (Δε) | Sensitive to the local conformation, including sugar pucker and glycosidic bond angle. | Changes in intensity relative to unmodified uridine can indicate conformational shifts induced by the 2'-tosyl group. |
X-ray Crystallography of Uridine Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orgutah.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. rsc.org
For a derivative such as this compound, a crystal structure would provide unambiguous confirmation of:
The location of the tosyl group at the 2'-position.
The specific conformation of the ribose ring (e.g., C3'-endo).
The anti orientation of the uracil base.
Intermolecular interactions, such as hydrogen bonding and base stacking, within the crystal lattice.
While obtaining a diffraction-quality crystal can be a challenge, the resulting structural data is unparalleled in its detail and accuracy, serving as a benchmark for validating the conformational preferences observed by spectroscopic methods in solution. nih.govnih.gov
Chromatographic Separation Techniques for Diastereomers and Reaction Products
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of reaction products and the separation of stereoisomers. dntb.gov.ua In the synthesis of uridine derivatives, the potential for side reactions or the formation of diastereomers necessitates a robust separation method. nih.gov
For instance, if a chiral reagent is used in a subsequent reaction step on this compound, a mixture of diastereomers could be formed. Because diastereomers have different physical properties, they can be separated using achiral chromatographic methods, most commonly reversed-phase HPLC. nih.govmpg.de The separation is based on differential partitioning between the mobile phase and the stationary phase (e.g., a C18 column). The polarity difference imparted by the stereochemical variation, though often subtle, is sufficient to cause different retention times, allowing for the isolation of each pure diastereomer. researchgate.net HPLC is also used to monitor the progress of a reaction and to isolate the final, purified this compound from starting materials and byproducts.
| Technique | Application | Typical Conditions |
|---|---|---|
| Reversed-Phase HPLC | Purification of the final product from a reaction mixture. | Stationary Phase: C18 silica; Mobile Phase: Gradient of water and acetonitrile/methanol. |
| Analytical HPLC | Assessing the purity of a sample and monitoring reaction progress. | UV detection at a wavelength where the uracil base absorbs (e.g., 260 nm). |
| Preparative HPLC | Separation and isolation of diastereomers formed in subsequent reactions. nih.gov | Larger column dimensions to handle higher sample loads. |
Computational and Theoretical Investigations of Uridine P Toluenesulfonate Chemistry
Molecular Modeling and Conformational Analysis
Molecular modeling of Uridine (B1682114), 2'-p-toluenesulfonate focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The conformation of a nucleoside derivative is critical as it can dictate its chemical reactivity and biological interactions. The primary determinants of its shape are the pucker of the ribose sugar ring and the orientation of the uracil (B121893) base relative to the sugar, defined by the glycosidic bond.
The ribose ring in nucleosides typically exists in a dynamic equilibrium between two main puckered conformations: C2'-endo and C3'-endo. In the C2'-endo (South) conformation, the C2' atom is displaced on the same side of the furanose ring as the C5' atom, while in the C3'-endo (North) conformation, the C3' atom is displaced on that side. The introduction of a bulky p-toluenesulfonate (tosyl) group at the 2'-position is expected to significantly influence this equilibrium. Molecular mechanics and quantum mechanics (specifically Density Functional Theory, DFT) calculations are employed to determine the relative energies of these conformers. It is computationally predicted that the sterically demanding 2'-tosyl group will create a steric clash with the uracil base, potentially favoring a C3'-endo conformation to move the substituent away from the base.
Another key conformational parameter is the torsion angle χ (chi), which describes the rotation around the N1-C1' glycosidic bond. This rotation determines whether the base is oriented away from the sugar (anti conformation) or over it (syn conformation). For most standard pyrimidine (B1678525) nucleosides, the anti conformation is heavily favored. Molecular modeling simulations would likely confirm that Uridine, 2'-p-toluenesulfonate also predominantly adopts the anti conformation, as the syn form would introduce significant steric repulsion between the C2=O of the uracil base and the ribose ring, further exacerbated by the bulky 2'-tosyl group.
Table 1: Key Conformational Parameters for Uridine Derivatives
| Parameter | Description | Predicted Dominant Conformation for this compound | Rationale |
| Sugar Pucker | Describes the out-of-plane buckling of the furanose ring. | C3'-endo (North) | The bulky 2'-tosyl group creates steric strain, which is relieved in the C3'-endo pucker by distancing it from the nucleobase. |
| Glycosidic Angle (χ) | Rotation around the N1-C1' bond connecting the base to the sugar. | anti | Avoids severe steric clashes between the uracil base (specifically the C2=O group) and the sugar-phosphate backbone. |
Theoretical Calculations of Electronic and Steric Effects
Theoretical calculations are crucial for quantifying the electronic and steric influence of the 2'-p-toluenesulfonate group on the uridine molecule. These effects are fundamental to its reactivity.
Electronic Effects: The p-toluenesulfonate group is a potent electron-withdrawing group. This is due to the highly electronegative oxygen atoms and the sulfur atom in a high oxidation state within the sulfonate moiety (-SO₂O-). Quantum mechanical calculations, such as those determining electrostatic potential maps and atomic charges (e.g., using Natural Bond Orbital analysis), would show a significant polarization of the C2'-O bond. This leads to the C2' carbon atom becoming highly electron-deficient, or electrophilic. This calculated increase in electrophilicity at C2' is a key factor in making it an excellent site for nucleophilic attack. Furthermore, the p-toluenesulfonate anion is an excellent leaving group because its negative charge is extensively delocalized through resonance across the three oxygen atoms and the aromatic ring, making it very stable after departing.
Steric Effects: The tosyl group is sterically demanding due to its size, encompassing a methyl-substituted benzene (B151609) ring attached to the sulfonyl group. Computational models can calculate the van der Waals surface of the molecule, visually and quantitatively demonstrating the bulk of the tosyl group. This steric hindrance has a profound impact on reactivity. It can shield the C2' carbon from attack by nucleophiles, particularly bulky ones. The accessibility of the electrophilic center is a critical factor in determining reaction rates. For a bimolecular nucleophilic substitution (Sₙ2) reaction, which requires a specific trajectory of attack (backside attack, 180° to the leaving group), the steric bulk of the tosyl group itself and its orientation relative to the rest of the uridine molecule will significantly influence the activation energy of the reaction. wikipedia.orgreddit.com
Table 2: Calculated Effects of the 2'-p-Toluenesulfonate Group
| Effect | Description | Consequence for Reactivity | Computational Method |
| Electronic (Inductive/Resonance) | Strong electron-withdrawing nature. | Increases the electrophilicity of the C2' carbon; stabilizes the tosylate anion as a good leaving group. | DFT, Electrostatic Potential Maps, NBO Analysis |
| Steric (Bulk) | Large size of the tosyl group. | Hinders the approach of nucleophiles to the C2' position, potentially slowing Sₙ2 reactions. reddit.comresearchgate.net | Molecular Mechanics, van der Waals Surface Calculation |
Simulations of Reactivity and Reaction Pathways
Simulations of chemical reactions, often using DFT calculations to map out potential energy surfaces, can elucidate the most likely pathways for the transformation of this compound. These simulations involve locating transition states and intermediates to calculate the energy barriers associated with different mechanisms. nih.gov For this molecule, two primary competing pathways are typically investigated: intermolecular Sₙ2 substitution and intramolecular neighboring group participation (NGP).
Pathway A: Intermolecular Sₙ2 Reaction: In this pathway, an external nucleophile (Nu⁻) directly attacks the electrophilic C2' carbon, displacing the tosylate leaving group in a single, concerted step. wikipedia.orgvisualizeorgchem.com
C2'-OTs + Nu⁻ → C2'-Nu + TsO⁻
Simulations would model the approach of the nucleophile from the backside of the C2'-OTs bond. The calculated activation energy for this step would be highly dependent on the steric hindrance around the C2' position and the nature of the nucleophile. Bulky nucleophiles would face a higher energy barrier. This pathway results in an inversion of stereochemistry at the C2' center.
Pathway B: Neighboring Group Participation (NGP): The structure of uridine allows for an intramolecular reaction. The oxygen atom at the C2 position of the uracil base can act as an internal nucleophile, attacking the C2' carbon. wikipedia.orgchem-station.comlibretexts.org This is a two-step process:
Formation of a cyclic intermediate: The C2 oxygen attacks the C2' carbon, displacing the tosylate group to form a strained, bicyclic anhydro intermediate (O²,2'-cyclouridine). This is an intramolecular Sₙ2 reaction, which results in inversion at C2'.
Nucleophilic attack on the intermediate: An external nucleophile then attacks the anhydro intermediate. This attack can occur at either C2 or C2'. Attack at C2' is more common and leads to the opening of the new ring. This second Sₙ2 reaction also proceeds with inversion of configuration.
The net result of this two-step NGP pathway (two consecutive inversions) is the retention of the original stereochemistry at the C2' position. Computational simulations are essential to compare the activation barriers for the direct Sₙ2 pathway (Pathway A) versus the first step of the NGP pathway (Pathway B). Often, the intramolecular NGP pathway has a lower activation energy despite forming a strained intermediate, because the internal nucleophile is effectively at a very high local concentration, making the reaction kinetically favorable. dalalinstitute.com
Experimental work on the reaction of 2'-O-tosyluridine with reducing agents like sodium naphthalenide has suggested another possible reaction pathway involving electron transfer to the uracil ring, leading to the formation of byproducts such as 5,6-dihydrouracil derivatives. fiu.edu Modern computational methods, including molecular dynamics simulations, could also explore such single-electron transfer (SET) mechanisms to provide a more complete picture of the molecule's reactivity. fiu.edu
Advanced Research Applications in Chemical Biology
Development of Probes for RNA Structure Analysis (e.g., CMCT p-toluenesulfonate)
The intricate three-dimensional structures of RNA molecules are fundamental to their biological functions. To elucidate these structures, chemical probing techniques are widely employed. Among the arsenal (B13267) of chemical probes, 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) is a key reagent for identifying unpaired uridine (B1682114) and guanosine (B1672433) residues within an RNA molecule. nih.govnih.gov The p-toluenesulfonate anion in this compound serves as the counterion to the reactive carbodiimide (B86325) cation.
CMCT specifically targets the Watson-Crick face of uracil (B121893) and guanine (B1146940) bases. The carbodiimide moiety reacts with the N3 position of uridine and the N1 position of guanosine when these positions are not involved in base pairing and are accessible. nih.gov This modification adds a bulky adduct to the RNA backbone, which can be detected by primer extension analysis. During this process, a reverse transcriptase enzyme synthesizes a complementary DNA (cDNA) strand from an RNA template. The enzyme pauses or stops at the site of the CMCT modification, allowing researchers to pinpoint single-stranded regions of the RNA molecule at single-nucleotide resolution. nih.gov
The use of CMCT, in conjunction with other chemical probes that target different bases (like dimethyl sulfate (B86663) for adenosine (B11128) and cytosine), provides a comprehensive map of the RNA secondary structure. nih.gov This information is crucial for understanding RNA folding, RNA-protein interactions, and the mechanisms of RNA catalysis.
Table 1: Chemical Probes for RNA Structure Analysis
| Chemical Probe | Target Nucleotide(s) and Position(s) | Information Gained |
| CMCT p-toluenesulfonate | Uridine (N3), Guanosine (N1) | Identifies single-stranded regions |
| Dimethyl Sulfate (DMS) | Adenosine (N1), Cytosine (N3) | Identifies single-stranded regions |
| Kethoxal | Guanosine (N1, N2) | Identifies single-stranded guanosine residues |
| Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) | All four nucleotides (2'-OH) | Probes local nucleotide flexibility |
Engineering of Modified Nucleic Acids for Enhanced Stability and Functionality
The therapeutic potential of nucleic acids, such as antisense oligonucleotides and small interfering RNAs (siRNAs), is often limited by their susceptibility to degradation by cellular nucleases. To overcome this, chemical modifications are introduced into the nucleic acid structure to enhance their stability and functionality. Uridine, 2'-p-toluenesulfonate, more specifically 2'-O-tosyluridine, serves as a critical intermediate in the synthesis of a wide variety of 2'-modified nucleosides that confer these desirable properties.
The tosyl group at the 2'-position of the ribose sugar is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the efficient introduction of various chemical moieties at the 2'-position, which can significantly alter the properties of the resulting nucleic acid. For example, the introduction of a 2'-O-methyl group increases nuclease resistance and enhances binding affinity to complementary RNA strands. Similarly, 2'-fluoro modifications also improve stability and binding affinity.
The general synthetic strategy involves the selective tosylation of the 2'-hydroxyl group of a suitably protected uridine derivative. The resulting 2'-O-tosyluridine is then reacted with a nucleophile to introduce the desired modification. This versatile approach has enabled the synthesis of a large library of 2'-modified nucleosides, which have been instrumental in the development of more stable and effective nucleic acid-based therapeutics.
Table 2: Common 2'-Modifications Introduced via 2'-O-Tosyluridine Intermediates and Their Effects
| 2'-Modification | Effect on Nuclease Resistance | Effect on Binding Affinity (to complementary RNA) |
| 2'-O-Methyl (2'-OMe) | Increased | Increased |
| 2'-Fluoro (2'-F) | Increased | Increased |
| 2'-O-Methoxyethyl (2'-MOE) | Significantly Increased | Increased |
| 2'-Amino | Increased | Variable |
Methodological Advancements in Nucleoside and Oligonucleotide Synthesis
The development of efficient and scalable methods for the synthesis of modified nucleosides and oligonucleotides is crucial for both basic research and the development of nucleic acid-based drugs. The use of 2'-O-tosyluridine has been a significant methodological advancement in this field.
The synthesis of 2'-O-tosyluridine from uridine provides a versatile building block for the introduction of a wide array of functional groups at the 2'-position. This has streamlined the synthesis of 2'-modified nucleosides, which were previously challenging to prepare. Once the desired 2'-modification has been introduced, the nucleoside is converted into a phosphoramidite (B1245037) building block. These phosphoramidites are the monomers used in automated solid-phase oligonucleotide synthesis.
The ability to readily synthesize a variety of 2'-modified phosphoramidites has greatly expanded the toolkit available to nucleic acid chemists. This has facilitated the creation of oligonucleotides with tailored properties, such as enhanced stability, improved cellular uptake, and specific functional activities. The synthetic route proceeding through the 2'-O-tosyl intermediate is a cornerstone of modern oligonucleotide synthesis, enabling the production of complex modified nucleic acids for a wide range of research and therapeutic applications.
Q & A
Basic: What are the recommended methods for synthesizing and purifying uridine 2'-p-toluenesulfonate?
Methodological Answer:
Synthesis typically involves sulfonation of uridine at the 2'-hydroxyl group using p-toluenesulfonyl chloride under anhydrous conditions. Critical steps include:
- Reaction Control: Use a base (e.g., pyridine) to neutralize HCl byproducts and prevent degradation of the nucleoside .
- Purification: Employ reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) to separate the product from unreacted reagents and byproducts. Confirmation of purity can be achieved via LC-MS/MS, monitoring for m/z peaks corresponding to the molecular ion and fragmentation patterns .
Basic: Which analytical techniques are most effective for characterizing uridine 2'-p-toluenesulfonate in complex mixtures?
Methodological Answer:
- Hydrophilic Interaction Chromatography (HILIC): Use selectivity parameters such as α(CH2) (hydrophobic interaction) and α(OH) (hydrophilic partitioning) to resolve uridine derivatives. For example, compare retention factors (k) of uridine, 5-methyluridine, and 2'-deoxyuridine .
- LC-MS/MS: Optimize ionization parameters (e.g., ESI in negative mode) and employ multiple reaction monitoring (MRM) transitions to detect low-abundance sulfonate esters in biological matrices. Detection limits as low as 1–2 ng have been reported for similar compounds .
Advanced: How can researchers address contradictory findings regarding uridine 2'-p-toluenesulfonate’s role in metabolic pathways, such as cancer or diabetes?
Methodological Answer:
- Context-Specific Assays: In cancer studies, measure UPP1 gene expression (via qPCR) and uridine phosphorylase activity in glucose-deprived vs. glucose-replete conditions to assess alternative metabolic fueling .
- Diabetes Models: Control for fasting vs. postprandial uridine levels using HPLC-UV, and correlate with insulin secretion assays in pancreatic β-cell lines. Conflicting results may arise from differences in uridine dosing or diabetic subtypes (Type 1 vs. Type 2) .
Advanced: What strategies optimize the use of uridine 2'-p-toluenesulfonate in studying host-guest interactions or supramolecular assembly?
Methodological Answer:
- Binding Constant Determination: Fit ¹H NMR titration data to 1:1 or 1:2 binding models using software like BindFit. For example, p-toluenesulfonate binding to palladium complexes showed K₁ = 16.9 M⁻¹ (1:1) and K₂ = 34.1 M⁻¹ (1:2), with non-cooperative behavior .
- Validation: Compare binding models via residual analysis and Akaike information criterion (AIC) to select the most statistically robust fit .
Advanced: How can researchers mitigate interference from uridine 2'-p-toluenesulfonate degradation products during long-term studies?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor for hydrolysis products (e.g., free uridine and p-toluenesulfonic acid) using stability-indicating methods like HILIC-ELSD .
- Storage Recommendations: Store lyophilized samples at -80°C under argon to prevent oxidation or hydrolysis. Include antioxidant stabilizers (e.g., BHT) in aqueous formulations .
Basic: What safety protocols are critical when handling uridine 2'-p-toluenesulfonate in laboratory settings?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritant effects of sulfonic acid derivatives.
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .
Advanced: How can researchers optimize chromatographic separations for uridine 2'-p-toluenesulfonate in hydrophilic matrices?
Methodological Answer:
- Column Selection: Use mixed-mode columns (e.g., Zorbax Eclipse XDB C18) with ion-pairing reagents (e.g., 10 mM ammonium acetate) to enhance retention and resolution of polar analytes .
- Mobile Phase Adjustments: Modulate pH (2.5–3.5) to suppress silanol interactions and reduce peak tailing. Acetonitrile gradients (5–95% over 20 min) improve separation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
